molecular formula C5H5FO B1407861 3-Ethynyl-3-fluorooxetane CAS No. 1352492-39-7

3-Ethynyl-3-fluorooxetane

Cat. No.: B1407861
CAS No.: 1352492-39-7
M. Wt: 100.09 g/mol
InChI Key: BAIFADOAFOCMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-3-fluorooxetane is a fluorinated oxetane derivative with the molecular formula C₅H₅FO and a molecular weight of 100.09 g/mol. Its CAS registry number is 1352492-39-7 . Oxetanes are four-membered cyclic ethers known for their high ring strain, which imparts unique reactivity in organic synthesis. The incorporation of both an ethynyl group and a fluorine atom at the 3-position of the oxetane ring distinguishes this compound from simpler oxetane derivatives.

Properties

IUPAC Name

3-ethynyl-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FO/c1-2-5(6)3-7-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIFADOAFOCMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(COC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-fluorooxetane typically involves the use of fluorinated precursors and ethynylation reactions. One common method is the nucleophilic substitution reaction, where a fluorinated oxetane precursor is reacted with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-fluorooxetane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxetanes, ethylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Key Structural and Functional Differences

This could lead to faster ring-opening reactions under acidic or nucleophilic conditions.

Ethynyl Functionality: The ethynyl group provides a reactive handle for further functionalization. In contrast, oxetanes such as 3-methyl-3-oxetanemethanol (CAS 2140-88-9) or oxetane-3-carboxylic acid (CAS 13757-43-2) lack this capability, limiting their utility in click chemistry or polymer synthesis.

Thermal and Chemical Stability: Fluorinated oxetanes generally exhibit higher thermal stability than their non-fluorinated counterparts due to the strong C–F bond.

Data Table: Properties of 3-Ethynyl-3-fluorooxetane

Property Value Source
Molecular Formula C₅H₅FO
Molecular Weight 100.09 g/mol
CAS Registry Number 1352492-39-7

Note: Comparative data for analogous compounds is unavailable in the provided evidence.

Biological Activity

3-Ethynyl-3-fluorooxetane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H5F
  • CAS Number : 14364402

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific activities and mechanisms associated with this compound.

Anticancer Activity

Mechanism of Action : The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it interacts with key molecular targets involved in cell proliferation and survival pathways, leading to increased reactive oxygen species (ROS) production, which disrupts cellular functions and promotes cell death.

In Vitro Studies :

  • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
  • A notable study reported a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

In Vivo Studies :

  • Animal model studies have further validated the anticancer efficacy of the compound. For instance, murine models treated with this compound showed a marked reduction in tumor size compared to control groups.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties.

Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Studies :

  • A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli found that this compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for both bacterial strains.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicological effects.

Data Summary Table

Activity Type Cell Line/Organism Effect Observed Concentration (µM)
AnticancerBreast Cancer CellsReduced Viability>10
AnticancerLung Cancer CellsReduced Viability>10
AntimicrobialStaphylococcus aureusMIC = 3232
AntimicrobialEscherichia coliMIC = 3232

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynyl-3-fluorooxetane
Reactant of Route 2
3-Ethynyl-3-fluorooxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.